Benzene, [(1-chloroheptyl)thio]-
Description
Contextualization within Organosulfur Compound Chemistry
Organosulfur chemistry is a diverse field that encompasses a wide array of compounds with varied properties and applications. wikipedia.orgbritannica.com Thioethers, in particular, are recognized for their role as intermediates in organic synthesis and their presence in biologically active molecules. researchgate.netresearchgate.net The introduction of both an aryl group and a chloroalkyl group to the sulfur atom, as seen in Benzene (B151609), [(1-chloroheptyl)thio]-, imparts a unique combination of chemical properties. The aromatic ring influences the electronic environment of the sulfur atom, while the chloroalkyl chain provides a reactive site for further chemical transformations. The reactivity of organosulfur compounds can vary significantly depending on their specific structure. taylorandfrancis.com
Structural Framework and Nomenclature of Benzene, [(1-chloroheptyl)thio]-
The systematic name, Benzene, [(1-chloroheptyl)thio]-, precisely describes the molecular architecture of the compound. The "Benzene" component indicates the presence of a phenyl group (C₆H₅) attached to the sulfur atom. The "[(1-chloroheptyl)thio]-" part of the name details the other substituent on the sulfur atom. It specifies a heptyl chain (a seven-carbon alkyl group) where a chlorine atom is attached to the first carbon of that chain. The term "thio" signifies the sulfur linkage between the benzene ring and the chloroheptyl group.
Table 1: Structural and Chemical Identity of Benzene, [(1-chloroheptyl)thio]-
| Property | Value |
| Molecular Formula | C₁₃H₁₉ClS |
| IUPAC Name | Benzene, [(1-chloroheptyl)thio]- |
| SMILES | CCCCCCC(Cl)Sc1ccccc1 |
This table outlines the basic chemical identifiers for the compound.
Research Significance and Academic Relevance of Thioether Derivatives
Thioether derivatives are of considerable interest in academic and industrial research due to their versatile chemical reactivity and potential applications. researchgate.netnih.gov The carbon-sulfur bond is a key feature in many pharmaceuticals and advanced materials. researchgate.net Researchers have explored various synthetic methods to create thioethers, including transition-metal-catalyzed cross-coupling reactions, which allow for the formation of C-S bonds with a wide range of functional groups. researchgate.netacsgcipr.org
The presence of a reactive chlorine atom in the alkyl chain of compounds like Benzene, [(1-chloroheptyl)thio]- offers a handle for further functionalization. This allows for the construction of more complex molecules, making these compounds valuable building blocks in organic synthesis. masterorganicchemistry.com The study of such derivatives contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. polyu.edu.hknih.gov The investigation into the properties and reactions of thioethers continues to be an active area of chemical research, with potential implications for the development of new materials and therapeutic agents. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
58749-32-9 |
|---|---|
Molecular Formula |
C13H19ClS |
Molecular Weight |
242.81 g/mol |
IUPAC Name |
1-chloroheptylsulfanylbenzene |
InChI |
InChI=1S/C13H19ClS/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 |
InChI Key |
ZVBKCARFPZXFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Aryl Chloroalkyl Thioethers
Strategies for Carbon-Sulfur Bond Formation
The construction of the C–S bond is a cornerstone of organosulfur chemistry, with applications extending to pharmaceuticals and materials science. researchgate.net The methods for forging this bond have evolved significantly, moving towards milder, more efficient, and selective processes.
A foundational approach to synthesizing aryl thioethers is the nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org This method involves the reaction of a nucleophilic sulfur species, typically a thiolate anion (RS-), with an activated aryl halide. acsgcipr.org For a compound like "Benzene, [(1-chloroheptyl)thio]-", this would conceptually involve the reaction of a benzene (B151609) thiolate with a 1,X-dihaloheptane or a similar halogenated reagent. The reaction is typically facilitated by a base in a suitable solvent to generate the thiolate in situ. acsgcipr.org
The efficiency of SNAr reactions is highly dependent on the electronic properties of the aryl halide, with electron-withdrawing groups on the aromatic ring significantly accelerating the reaction. acsgcipr.org While classic conditions can be harsh, modern protocols have been developed that proceed at much lower temperatures, even 0 to 25 °C, by carefully selecting the base and solvent system, such as potassium tert-butoxide in DMF. jst.go.jpnih.gov
Table 1: Representative Conditions for SNAr Thioetherification
| Aryl Halide Substrate | Sulfur Source | Base/Solvent | Temperature (°C) | Key Feature | Reference |
|---|---|---|---|---|---|
| Aryl Fluoride (with EWG) | Thiol | t-BuOK / DMF | 0 - 25 | Mild conditions, avoids pre-formation of thiolate. | jst.go.jp |
| Aryl Chloride (with EWG) | Disulfide | t-BuOK / DMF | 25 | Uses less toxic and odorless disulfide as nucleophile. | jst.go.jp |
| Aryl Halide | Thiol | KF-Alumina / 18-crown-6 | N/A | Mediation by potassium fluoride-alumina. | acsgcipr.org |
A significant drawback of traditional C-S bond formation is the use of volatile and malodorous thiols. researchgate.net This has spurred the development of "thiol-free" methods that utilize alternative, shelf-stable sulfur sources. sigmaaldrich.comnih.govacs.org These protocols often generate the necessary sulfur nucleophile in situ, circumventing the need to handle thiols directly.
One innovative approach involves the use of tetramethylthiourea (B1220291) as a sulfur source in a photochemical process. sigmaaldrich.comnih.govacs.org In this system, an excited organocatalyst activates an aryl chloride, which is then trapped by the thiourea. Subsequent reaction with an alcohol completes the formation of the aryl alkyl thioether. sigmaaldrich.comnih.govacs.org Another strategy employs S-alkylisothiouronium salts, generated in situ, to react with nitroaryl halides. acsgcipr.org These methods provide a more user-friendly and environmentally benign route to thioethers. researchgate.net
Xanthates (ROCS2K) have emerged as excellent thiol surrogates, valued for being odorless, stable, and low-cost alternatives to thiols. researchgate.netmdpi.comnih.gov They can be readily prepared from alcohols and carbon disulfide. nih.govresearchgate.net Xanthates participate in both transition-metal-free and metal-catalyzed reactions to form thioethers. mdpi.comnih.gov
In a typical application, a xanthate salt reacts with an aryl halide to generate an S-aryl xanthate intermediate, which can then be converted to the desired aryl alkyl thioether. mdpi.comorganic-chemistry.org Recent protocols have demonstrated that heating xanthates with aryl halides and a base like cesium carbonate in methanol (B129727) can directly yield aryl alkyl thioethers. researchgate.net This method avoids the direct use of thiols and is tolerant of various functional groups. mdpi.comresearchgate.net The reaction of diaryliodonium salts with xanthate salts is another effective thiol-free method for preparing alkyl aryl thioethers. nih.gov
Photochemical methods represent a modern frontier in C-S bond formation, offering mild and highly efficient pathways. sigmaaldrich.comnih.govacs.org These reactions are often driven by visible light and mediated by an organocatalyst, avoiding the need for transition metals. sigmaaldrich.comnih.govacs.org
A notable example is the synthesis of thioethers from aryl chlorides and alcohols. sigmaaldrich.comnih.govacs.org In this process, a readily available indole (B1671886) thiolate organocatalyst is excited by 405 nm light, transforming it into a powerful reducing agent. sigmaaldrich.comnih.govacs.org This catalyst then activates the typically unreactive aryl chloride via single-electron transfer to form an aryl radical. sigmaaldrich.comnih.govacs.org The radical is subsequently trapped by a sulfur source like tetramethylthiourea, leading to the formation of the thioether product under gentle conditions. sigmaaldrich.comnih.govacs.org This approach is particularly valuable for its broad applicability and mild reaction requirements.
Transition metal catalysis, particularly with palladium, copper, and nickel, is a powerful tool for constructing C-S bonds, especially when the aryl substrate is not activated enough for SNAr. acsgcipr.org These reactions typically involve the oxidative addition of the metal catalyst to an aryl halide, followed by coordination of the sulfur nucleophile and reductive elimination to yield the thioether. acsgcipr.org
Nickel catalysis has gained significant attention as an economical and effective alternative to more expensive metals like palladium. researchgate.net Nickel-catalyzed reductive cross-coupling reactions are particularly powerful for forming C-S bonds between two electrophiles, such as an aryl halide and an alkyl halide. organic-chemistry.orgnih.gov
A recent breakthrough involves the nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes. organic-chemistry.orgnih.gov This method proceeds under mild, base-free conditions and exhibits high chemoselectivity and functional group tolerance. organic-chemistry.orgnih.gov The proposed mechanism involves the generation of an active Ni(0) species and a phenylthio radical (PhS•). organic-chemistry.org This strategy is suitable for the late-stage functionalization of complex molecules and provides a novel route to unsymmetrical alkyl aryl thioethers. organic-chemistry.orgnih.gov
Table 2: Nickel-Catalyzed Reductive C-S Cross-Coupling
| Coupling Partners | Catalyst System | Reductant | Key Feature | Reference |
|---|---|---|---|---|
| Alkyl Halides + Arylthiosilanes | Ni(ClO4)2·6H2O / 6,6'-dimethyl-2,2'-bipyridine | Mn | High chemoselectivity, mild, base-free conditions. | organic-chemistry.org |
| Aryl Iodides + Thiosulfonates | Nickel Catalyst | N/A | Low catalyst loading, good functional group tolerance. | researchgate.net |
| Aryl Triflates + Alkyl Thiols | Ni(cod)2 / DPEphos or dppbz | N/A | Effective for sterically hindered substrates. | rsc.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Other Metal-Catalyzed Arylation Methods
While palladium and copper-catalyzed Buchwald-Hartwig and Ullman-type couplings are standard, a range of other metals have been successfully employed for the S-arylation of thiols. acsgcipr.org These alternative catalysts, including iron, cobalt, and nickel, offer potential advantages in terms of cost, availability, and unique reactivity. acsgcipr.orgethz.ch
Iron-catalyzed systems, for example, provide an inexpensive and environmentally benign option for cross-coupling reactions. researchgate.net A typical approach might involve the reaction of an aryl halide with an appropriate thiol in the presence of an iron salt, such as iron(III) chloride (FeCl₃), and a suitable ligand like N,N'-dimethylethylenediamine. researchgate.net
Cobalt-catalyzed methods have also been developed for the arylation of both aryl and alkyl thiols with aryl iodides and bromides. mdpi.com The catalytic cycle for these reactions is often proposed to involve a cobalt(I)/(III) pathway, initiated by the reduction of a Co(II) precursor. mdpi.com
Nickel catalysis offers another powerful tool, particularly for functional group metathesis between aryl nitriles and aryl thioethers, highlighting its unique reactivity profile. ethz.ch The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of the metal catalyst to an aryl halide, coordination of the thiol (often deprotonated by a base), and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org
Table 1: Comparison of Metal Catalysts in Aryl Thioether Synthesis
| Metal Catalyst | Typical Precursor | Common Substrates | Key Advantages |
|---|---|---|---|
| Iron (Fe) | FeCl₃ | Aryl Iodides, Bromides | Low cost, environmentally friendly. researchgate.net |
| Cobalt (Co) | CoCl₂ | Aryl Iodides, Bromides | Effective for both alkyl and aryl thiols. mdpi.com |
| Nickel (Ni) | NiCl₂(dcype) | Aryl Nitriles, Aryl Thioethers | Enables reversible functional group metathesis. ethz.ch |
| Palladium (Pd) | Pd(OAc)₂ | Aryl Halides, Triflates | Broad substrate scope, high efficiency (Buchwald-Hartwig). acsgcipr.org |
| Copper (Cu) | CuI, Cu₂O | Aryl Halides | Classical method (Ullman), moderated with ligands. acsgcipr.orgnih.gov |
Organolithium-Mediated Synthetic Routes
Organolithium reagents are highly reactive compounds characterized by a polar carbon-lithium bond, which renders the carbon atom strongly nucleophilic and basic. wikipedia.orglibretexts.org This reactivity can be harnessed for the synthesis of aryl thioethers.
A primary route involves the reaction of an organolithium reagent, such as phenyllithium (B1222949) (C₆H₅Li), with a suitable sulfur electrophile containing the 1-chloroheptyl group. Phenyllithium can be prepared through a lithium-halogen exchange from an aryl halide like bromobenzene (B47551) or generated by the direct lithiation of benzene. wikipedia.orgmasterorganicchemistry.com
Alternatively, a transmetalation reaction can be employed. An organolithium reagent can be used to prepare other organometallic compounds, such as organocopper or organotin reagents, which may offer different reactivity and selectivity profiles in their subsequent reaction with the chloroalkyl thiol derivative. wikipedia.org The reaction of an organolithium reagent with a disulfide, like bis(1-chloroheptyl) disulfide, would proceed via nucleophilic attack on the sulfur-sulfur bond to generate the target thioether and a lithium thiolate salt.
Due to their extreme reactivity, organolithium reagents react with water and other protic sources, necessitating anhydrous conditions for these synthetic routes. libretexts.org
In situ Generation of Chloroalkyl Intermediates for Thioether Formation
The handling of volatile and malodorous thiols presents significant practical challenges in the laboratory. acsgcipr.org To circumvent this, methods have been developed that generate the reactive thiol or a related sulfur intermediate in situ. acsgcipr.orgnih.gov This approach avoids the isolation of the potentially unstable or hazardous intermediate.
One strategy involves the use of stable, odorless thiol surrogates. nih.govresearchgate.net For instance, isothiouronium salts, which are readily prepared from an alkyl halide (like 1-bromo-1-chloroheptane) and thiourea, can act as effective deoxasulfenylating agents. researchgate.net In the presence of a nucleophile, this salt can release the corresponding thiol or thiolate for immediate reaction.
Another approach is the phosphine-mediated deoxygenation of sulfonyl chlorides to form a transient intermediate that can be trapped by a suitable nucleophile. nih.gov This allows for the formation of a carbon-sulfur bond without directly using a thiol. Furthermore, photochemical methods are emerging that can induce the formation of thioethers, sometimes involving the generation of reactive intermediates from precursors integrated into polymer films. nih.govnih.gov These methods offer novel pathways for C-S bond formation under mild conditions.
Optimization of Reaction Conditions for Synthetic Efficiency and Selectivity
To maximize the yield of Benzene, [(1-chloroheptyl)thio]- and minimize side products, careful optimization of reaction conditions is essential. Key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. mdpi.com
In metal-catalyzed reactions, the ligand plays a crucial role. acsgcipr.org Different phosphine-based, carbene, or nitrogen ligands can dramatically alter the catalyst's reactivity and stability, influencing the outcome of the reaction. The choice of base (e.g., inorganic carbonates like Cs₂CO₃ or organic alkoxides like NaOtBu) is also critical for deprotonating the thiol and facilitating the catalytic cycle. acsgcipr.org Solvents such as DMSO, DMF, or toluene (B28343) are commonly used, and the optimal choice depends on the specific catalytic system. nih.govmdpi.com
For example, a study on the synthesis of thioethers from alkyl chlorides and potassium xanthates found that using DMSO as the solvent at 100 °C for 1 hour provided the optimal conditions. mdpi.com Another optimization for the oxidative transformation of aryl alcohols to thioethers identified a system using CuSO₄ as the catalyst with phenanthroline (phen) as a ligand, K₂CO₃ as the base, and DMSO as the solvent at 140 °C under an oxygen atmosphere. nih.gov
Table 3: Example of Reaction Condition Optimization for Thioether Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuSO₄ (20 mol%) | None | K₂CO₃ | DMSO | 120 | 45 |
| 2 | Cu(OAc)₂ (20 mol%) | None | K₂CO₃ | DMSO | 120 | 52 |
| 3 | CuSO₄ (20 mol%) | phen (20 mol%) | K₂CO₃ | DMSO | 120 | 85 |
| 4 | CuSO₄ (20 mol%) | phen (20 mol%) | Cs₂CO₃ | DMSO | 120 | 91 |
| 5 | CuSO₄ (20 mol%) | phen (20 mol%) | Cs₂CO₃ | Toluene | 120 | 68 |
| 6 | CuSO₄ (20 mol%) | phen (20 mol%) | Cs₂CO₃ | DMSO | 140 | 96 |
This table is a hypothetical optimization based on findings reported in the literature for analogous reactions. nih.gov
Selectivity is another key consideration. For a molecule like Benzene, [(1-chloroheptyl)thio]-, regioselectivity in the arylation step is paramount if the benzene ring is substituted. Furthermore, chemoselectivity is important to ensure that the reaction occurs at the desired sulfur atom without affecting the chloro- group on the heptyl chain. The choice of a soft nucleophile (thiolate) and appropriate reaction conditions generally favors S-alkylation/arylation over reaction at the chlorine atom, but this must be verified and optimized for each specific synthetic route.
Mechanistic Investigations of Aryl Chloroalkyl Thioether Transformations
Electron Transfer Pathways and Radical Intermediates
The transformation of aryl chloroalkyl thioethers is often initiated by electron transfer processes, which lead to the formation of highly reactive radical intermediates. researchgate.netchemrxiv.org Electrochemical methods, in particular, have proven to be powerful tools for studying these pathways, demonstrating that aryl alkyl thioethers can serve as effective precursors for carbon-centered alkyl radicals. nih.gov
Single-Electron Reduction Mechanisms
The key step in the reductive transformation of compounds like Benzene (B151609), [(1-chloroheptyl)thio]- is a single-electron transfer (SET). Mechanistic studies indicate that the cleavage of the C(sp³)–S bond can proceed through two primary mechanisms following this initial reduction. researchgate.net One pathway involves a concerted dissociative electron transfer, where the addition of an electron and the scission of the C–S bond occur simultaneously to directly furnish a carbon-centered radical and a thiolate anion. researchgate.net
Alternatively, a stepwise sequence is possible, beginning with the formation of a radical-anion intermediate. researchgate.netchemrxiv.org This intermediate is transient and subsequently undergoes cleavage of the C–S bond. chemrxiv.org The prevalence of one mechanism over the other is dependent on the specific substrate. chemrxiv.org For instance, benzylic thioethers tend to undergo spontaneous C–S bond cleavage upon reduction, whereas other alkyl thioethers are more likely to form a distinct radical-anion intermediate that then fragments. chemrxiv.org Theoretical calculations and experimental data, such as cyclic voltammetry, show that the reduction potential is highly dependent on the substrate's electronic properties. chemrxiv.org For example, introducing electron-withdrawing groups, such as fluorine atoms, to the aryl ring makes the thioether easier to reduce. chemrxiv.org
Photochemical methods can also induce single-electron transfer. In copper-catalyzed cross-coupling reactions, for example, a Cu(I)-thiolate complex can be photoexcited, initiating an SET process that leads to radical intermediates and C-S bond formation under remarkably mild conditions. organic-chemistry.org
Generation and Reactivity of Alkyl Radicals
Once the C(sp³)–S bond is cleaved via single-electron reduction, a C-centered alkyl radical, in this case, the 1-phenylthioheptyl radical (assuming prior substitution of the chlorine), or more directly a heptyl radical from reductive C-S cleavage, is generated. researchgate.netchemrxiv.org The generation of such unstabilized alkyl radicals is a significant challenge in organic synthesis, and the use of thioether precursors represents a valuable strategy. acs.org
The reactivity of the generated alkyl radical is multifaceted. In the presence of a proton source, such as the solvent, the radical can be trapped in a hydrodesulfurization reaction to yield the corresponding alkane. researchgate.net This process can be used for site-selective deuteration if a deuterated solvent is employed. chemrxiv.org Alternatively, the alkyl radical can participate in carbon-carbon bond-forming reactions. For instance, it can be trapped by electron-deficient alkenes in Giese-type reactions. researchgate.netnih.gov In another pathway, the alkyl radical can undergo a second electron transfer in a radical-polar crossover event. This generates a carbanion, which is a potent nucleophile capable of reacting with various electrophiles, such as carbon dioxide, to form carboxylic acids. researchgate.net
The table below summarizes the potential fates of the alkyl radical generated from an aryl alkyl thioether precursor.
| Radical Intermediate Fate | Reaction Type | Resulting Product |
| Trapping by Proton/Deuteron Source | Hydrodesulfurization | Alkane / Deuterated Alkane |
| Reaction with Electron-Deficient Alkene | Giese-type Addition | C-C Coupled Product |
| Second Electron Transfer | Radical-Polar Crossover | Carbanion Intermediate |
| Carbanion Trapping by Electrophile (e.g., CO₂) | Electrocarboxylation | Carboxylic Acid |
Nucleophilic and Associative Substitution Mechanisms
Beyond radical pathways, the transformations of Benzene, [(1-chloroheptyl)thio]- are also governed by nucleophilic substitution mechanisms. The presence of a chlorine atom on the alkyl chain provides a reactive site for SN2 reactions. Thiolates (RS⁻), the conjugate bases of thiols, are known to be excellent nucleophiles. masterorganicchemistry.com Their high polarizability and relatively low basicity compared to alkoxides favor substitution over elimination reactions when reacting with alkyl halides. masterorganicchemistry.com The synthesis of thioethers frequently employs the SN2 reaction between a thiolate and an alkyl halide, a process analogous to the Williamson ether synthesis. masterorganicchemistry.com
In the context of aryl thioether synthesis, metal-catalyzed reactions often proceed through a mechanism involving oxidative addition, coordination, and reductive elimination. acsgcipr.org While often discussed for C-S bond formation, these principles can be applied to other transformations. For aryl halides, nucleophilic aromatic substitution (SNAr) is a common pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net For a compound like Benzene, [(1-chloroheptyl)thio]- , the primary site for nucleophilic attack would be the carbon bearing the chlorine.
Associative mechanisms are central to many transition-metal-catalyzed cross-coupling reactions. In the formation of aryl thioethers from aryl halides and thiols, the catalytic cycle typically involves the coordination of the thiol to the metal center after an initial oxidative insertion of the metal into the aryl halide bond. acsgcipr.org This is followed by reductive elimination to form the final product. acsgcipr.org
Carbon-Sulfur Bond Cleavage Mechanisms
The selective cleavage of the carbon-sulfur bond in thioethers is a synthetically valuable transformation that can be achieved through either reductive or oxidative pathways. nih.gov For aryl alkyl thioethers, the C(sp³)–S bond is typically targeted for cleavage, leaving the more stable C(sp²)–S bond intact. researchgate.netchemrxiv.org
Reductive Desulfurization Strategies
Electrosynthesis has emerged as a premier strategy for the reductive desulfurization of aryl alkyl thioethers. nih.gov These reactions proceed with complete selectivity for the cleavage of the C(sp³)–S bond. researchgate.netchemrxiv.org The process, as detailed in Section 3.1.1, is initiated by a single-electron reduction that leads to the formation of an alkyl radical and a thiolate anion. researchgate.net This method allows for the conversion of thioethers into alkanes (hydrodesulfurization) or for the participation of the intermediate radical in C-C bond formation. researchgate.netnih.gov The efficiency of these transformations demonstrates that thioethers can be superior radical precursors compared to their more commonly used sulfone analogues under certain electrochemical conditions. chemrxiv.org
The table below presents typical conditions for the electroreductive desulfurization of aryl alkyl thioethers.
| Parameter | Condition | Purpose |
| Method | Controlled-Potential Electrolysis | Precise control over reduction |
| Cathode | Reticulated Vitreous Carbon | High surface area for reaction |
| Anode | Magnesium or Aluminum | Sacrificial anode |
| Solvent | Acetonitrile (or d₃-MeCN) | Reaction medium and proton source |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate | Ensures conductivity |
| Additive | Acetic Acid | Proton source for hydrodesulfurization |
Oxidative Desulfurization Pathways
Oxidative desulfurization provides an alternative route for C–S bond cleavage. These methods are prominent in the context of fuel purification, where sulfur-containing compounds are oxidized to sulfoxides and sulfones, which are more easily removed. rsc.org For synthetic applications, oxidative pathways can be used to transform thioethers into other functional groups. For example, an electrooxidative protocol can convert aryl alkyl thioethers into disulfides through the intermediacy of radical cations. chemrxiv.org More aggressive oxidative desulfurization can lead to the complete removal of sulfur and the introduction of other atoms, such as in oxidative desulfurization-difluorination reactions. researchgate.net
In some catalytic systems, the transformation of a substrate is achieved through a cooperative process involving oxidation. For instance, the conversion of certain aryl alcohols into thioethers can proceed via the oxidative cleavage of a C-C bond to form an aryl acid intermediate, which then undergoes decarboxylative functionalization. nih.gov While this is a formation pathway, it highlights the role of oxidation in activating substrates for C-S bond manipulation.
Mechanistic Role of Catalysts and Additives
The transformation of aryl chloroalkyl thioethers often involves carbon-sulfur (C-S) bond formation or cleavage, which can be facilitated by various catalytic systems. Transition metal catalysts, particularly those based on palladium and copper, are frequently employed. acsgcipr.orgthieme-connect.com The mechanism of these transformations is a finely tuned interplay between the metal center, ligands, bases, and other additives.
The generally accepted mechanism for palladium-catalyzed C-S cross-coupling reactions, a common transformation for aryl thioethers, follows a catalytic cycle. acsgcipr.org This cycle typically involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or a similar electrophile), forming a Pd(II) intermediate. acsgcipr.org
Ligand Exchange/Coordination: The thiol or thiolate coordinates to the Pd(II) center. acsgcipr.org The presence of a base is crucial for deprotonating the thiol, forming a more nucleophilic thiolate. acsgcipr.org
Reductive Elimination: The aryl and thioether moieties on the palladium center couple, leading to the formation of the desired aryl thioether product and regenerating the active Pd(0) catalyst. acsgcipr.org
Catalysts:
Palladium Catalysts: Palladium complexes are highly effective for C-S bond formation. nih.gov The choice of the palladium precursor, such as Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃, can influence the reaction efficiency. rsc.org In some cases, heterogeneous palladium catalysts, like palladium on charcoal (Pd/C), have been used, although these are more common for reactions involving aryl iodides and activated aryl bromides. nih.gov
Copper Catalysts: Copper-based catalysts, often in the form of Cu(I) salts like CuI, provide a cost-effective alternative to palladium. thieme-connect.comorganic-chemistry.org Copper-catalyzed reactions can sometimes proceed under milder conditions and may not require the addition of a ligand. organic-chemistry.orgrsc.org The mechanism for copper-catalyzed C-S coupling is thought to involve a Cu(I)/Cu(III) cycle or a SET (single-electron transfer) pathway, particularly in photoinduced reactions. organic-chemistry.org
Ligands:
The choice of ligand is critical for stabilizing the metal catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. acsgcipr.orgsigmaaldrich.com
Phosphine (B1218219) Ligands: These are the most widely used ligands in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comtcichemicals.com Their electronic and steric properties can be systematically varied to optimize the reaction.
Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine, are highly effective as they promote both oxidative addition and reductive elimination. tcichemicals.com
Bidentate phosphine ligands, like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos, are also commonly used and can enhance catalyst stability and selectivity. tcichemicals.com
N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives to phosphine ligands, offering strong σ-donation and good thermal stability.
Nitrogen-based Ligands: For copper-catalyzed reactions, nitrogen-based ligands such as 1,10-phenanthroline (B135089) and various diamines can be effective. nih.govnih.gov
Additives:
Bases: Bases play a crucial role in deprotonating the thiol to form the active thiolate nucleophile. acsgcipr.org Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). acsgcipr.org The strength and nature of the base can significantly impact the reaction rate and yield.
Other Additives: In some instances, additives like zinc chloride have been found to prevent catalyst deactivation by strongly coordinating thiolates, thereby facilitating the C-S bond formation. nih.gov
Table 1: Influence of Catalysts and Ligands on Aryl Thioether Transformations
| Catalyst Precursor | Ligand | Typical Substrates | Key Mechanistic Feature |
| Pd(OAc)₂ / PdCl₂ | Trialkylphosphines (e.g., P(tBu)₃) | Aryl chlorides, bromides, iodides | Promotes oxidative addition and reductive elimination. tcichemicals.com |
| Pd₂(dba)₃ | Bidentate Phosphines (e.g., Xantphos) | Aryl halides and triflates | Enhances catalyst stability and product formation. rsc.orgtcichemicals.com |
| CuI | None or 1,10-phenanthroline | Aryl iodides and bromides | Can proceed via a ligand-free or ligand-assisted pathway. organic-chemistry.orgrsc.org |
| NiCl₂ | Bipyridine | Aryl iodides and bromides | Involves a Ni(0)/Ni(II) catalytic cycle. |
| CoCl₂ | 2,2'-Bipyridyl derivatives | Aryl halides | Proceeds through a Co(I)/Co(III) catalytic cycle. |
Kinetic Studies for Reaction Pathway Elucidation
Kinetic studies are instrumental in understanding the detailed reaction pathway and identifying the rate-determining step of a catalytic cycle. For the transformation of aryl chloroalkyl thioethers, kinetic analysis of analogous C-S coupling reactions has provided significant insights.
In many palladium-catalyzed C-S cross-coupling reactions, the nature of the rate-determining step can vary depending on the specific substrates, catalyst, and ligand used.
Oxidative Addition: For less reactive aryl halides, such as aryl chlorides, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. The use of electron-rich and bulky ligands can accelerate this step. tcichemicals.com
Reductive Elimination: In other cases, particularly when using electron-rich aryl halides and strongly donating ligands, the reductive elimination of the product from the Pd(II) intermediate can become rate-limiting.
Kinetic investigations of copper-catalyzed C-S coupling reactions have shown that the reaction can be sensitive to the electronic properties of both the aryl halide and the thiol, suggesting that both reactants are involved in the rate-determining step. rsc.org Hammett plots, which correlate reaction rates with substituent electronic effects, are a valuable tool in these studies. rsc.org
For certain thioetherification reactions, ex situ kinetic studies have helped to identify key intermediates and their evolution over the course of the reaction. nih.gov For instance, in some copper-catalyzed transformations of aryl alcohols to thioethers, the oxidation of an aldehyde intermediate to a carboxylic acid was identified as the rate-determining step. nih.gov
Table 2: Kinetic Data from Analogous Aryl Thioether Transformations
| Reaction Type | Catalyst System | Observed Rate Dependence | Postulated Rate-Determining Step |
| Pd-catalyzed C-S Coupling | Pd(dba)₂ / Josiphos | Complex dependence on reactants | Overall reaction is slower than individual elementary steps, suggesting off-cycle species may play a role. nih.gov |
| Cu-catalyzed C-S Coupling | CuI (ligand-free) | Modest sensitivity to substituents on both aryl iodide and thiophenol. rsc.org | Involvement of both reactants in the rate-determining step. rsc.org |
| Heck Reaction (analogous C-C coupling) | Palladacycle | Non-first-order dependence on catalyst concentration. researchgate.netresearchgate.net | Oxidative addition of the aryl halide is often the resting state of the catalyst. researchgate.netresearchgate.net |
| Photoinduced Cu-catalyzed C-S Coupling | CuI | Follows a Single-Electron Transfer (SET) pathway. organic-chemistry.org | Cleavage of the C-X bond via a radical pathway. organic-chemistry.org |
It is important to reiterate that the mechanistic details and kinetic parameters presented here are derived from studies on related aryl thioether systems. Direct experimental investigation on "Benzene, [(1-chloroheptyl)thio]-" would be necessary to definitively establish its specific reaction mechanisms and kinetics.
Computational and Theoretical Studies on Benzene, 1 Chloroheptyl Thio
Theoretical Investigations of Electronic Structure and Charge Distribution
Computational chemistry provides powerful tools for understanding the electronic characteristics of molecules like Benzene (B151609), [(1-chloroheptyl)thio]-. numberanalytics.com Methods such as Density Functional Theory (DFT) are widely used to study the electronic structure and reactivity of organosulfur compounds. numberanalytics.com The electronic structure of this particular molecule is primarily determined by the interplay between the benzene ring, the sulfur atom, and the chloroheptyl side chain.
The benzene ring itself has a delocalized π-electron system. nih.govresearchgate.net When bonded to a sulfur atom, as in an aryl sulfide (B99878), the sulfur's lone pair electrons can interact with the ring's π-system. The sulfur atom is less electronegative than oxygen, and its 3p orbitals are larger and more diffuse, which influences the nature of this interaction. britannica.com This C(sp²)–S bond is a key feature, and systematic computational approaches have been developed to calculate the molecular properties of compounds containing this bond. acs.org
Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution. scielo.br For a molecule like Benzene, [(1-chloroheptyl)thio]-, it is expected that the chlorine atom would carry a substantial negative partial charge. The sulfur atom would also be a site of negative charge, though its interaction with the benzene ring can lead to complex charge delocalization. The benzene ring itself is not uniformly charged; the carbon atom directly bonded to the sulfur (ipso-carbon) will have its electron density modified, and a pattern of alternating charge may be observed across the ring. nih.gov
| Atomic Center | Predicted Partial Charge (Conceptual) | Rationale |
| Chlorine (Cl) | Highly Negative | High electronegativity, strong inductive withdrawal. |
| Sulfur (S) | Negative | Higher electronegativity than carbon, but can donate lone-pair density to the ring. |
| C1 of Heptyl | Positive | Directly bonded to two electronegative atoms (Cl and S). |
| Benzene Ring Carbons | Varied (Slightly +/-) | Influenced by resonance and inductive effects from the thioether group. |
| Benzene Ring Hydrogens | Slightly Positive | Typical for C-H bonds where carbon is slightly more electronegative. |
This table presents conceptual predictions based on established principles of electronic effects in similar molecules. Actual values would require specific DFT or ab initio calculations.
Influence of Alkyl Chain Length and Branching on Molecular Properties and Reactivity
The structure of the alkyl group attached to the sulfur atom in aryl alkyl sulfides has a profound impact on the molecule's physical properties and chemical reactivity. These effects are primarily driven by steric hindrance and van der Waals interactions. rsc.org
Alkyl Chain Branching: Branching in the alkyl chain generally introduces more significant steric hindrance near the reactive center compared to a linear chain of the same carbon count. In the case of Benzene, [(1-chloroheptyl)thio]-, the chlorine atom is on the first carbon of the heptyl group (the α-carbon), which is directly attached to the sulfur. This substitution itself creates significant steric bulk. If additional branching were present at or near this α-carbon, it would further impede the approach of reactants to the sulfur atom.
The reactivity of aryl sulfides often involves the sulfur atom, for instance, in oxidation reactions to form sulfoxides and sulfones or in metal-catalyzed cross-coupling reactions. capes.gov.brnih.gov The rate of such reactions is sensitive to steric hindrance. Electron-releasing groups tend to accelerate electrophilic attack on the sulfur, while electron-withdrawing groups retard it. capes.gov.br The chloroheptyl group has an electron-withdrawing effect due to the chlorine atom, which would decrease the nucleophilicity of the sulfur. Increased steric bulk from branching would create an additional physical barrier, further slowing down reaction rates by making the sulfur atom less accessible to attacking reagents. stackexchange.com
| Structural Modification | Expected Effect on Molecular Property | Expected Effect on Reactivity |
| Increasing Chain Length | Increased van der Waals forces. rsc.org | Minor electronic effect; may affect reaction rates due to changes in solubility or medium effects. rsc.org |
| Increased molecular volume and potential for self-organization. nih.gov | ||
| Increasing Branching | Increased steric hindrance around the sulfur atom. | Decreased reaction rates for reactions involving the sulfur atom (e.g., oxidation, metal catalysis) due to steric shielding. capes.gov.brstackexchange.com |
| Disruption of crystal packing compared to linear isomers. |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful method for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. acs.org For "Benzene, [(1-chloroheptyl)thio]-," ¹H and ¹³C NMR are the primary techniques used for structural confirmation.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of "Benzene, [(1-chloroheptyl)thio]-," distinct signals are expected for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 1-chloroheptyl group. The protons on the benzene ring typically resonate in the downfield region of approximately 7.0-7.5 ppm, a characteristic of aryl protons. libretexts.orgdocbrown.info Their splitting pattern would depend on the substitution pattern of the benzene ring, if any. The protons of the heptyl chain would appear more upfield. The proton on the carbon bearing both the sulfur and chlorine atoms (the α-carbon) is expected to be the most downfield of the aliphatic protons due to the deshielding effects of these two electronegative atoms. The remaining protons of the heptyl chain would show complex splitting patterns based on their proximity to the chloro and thio groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzene, [(1-chloroheptyl)thio]-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Chemical shift and multiplicity depend on substitution. |
| Methine (CHCl) | 4.5 - 5.5 | Doublet of doublets | Deshielded by both chlorine and sulfur. |
| Methylene (B1212753) (CH₂) | 1.2 - 2.5 | Multiplets | A range of shifts for the different methylene groups. |
| Methyl (CH₃) | 0.8 - 1.0 | Triplet | Terminal methyl group of the heptyl chain. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate between 120-150 ppm. libretexts.org The carbon atom attached to the sulfur (ipso-carbon) will have a specific chemical shift within this range. The carbons of the heptyl chain will appear in the upfield region of the spectrum. The α-carbon, bonded to both chlorine and sulfur, is expected to be significantly deshielded and appear further downfield than the other aliphatic carbons, likely in the range of 50-70 ppm. The number of distinct signals will confirm the number of unique carbon environments in the molecule. mnstate.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzene, [(1-chloroheptyl)thio]-
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (C₆H₅) | 120 - 150 | Multiple signals expected depending on symmetry. |
| Methine (CHCl) | 50 - 70 | Deshielded by both chlorine and sulfur. |
| Methylene/Methyl (C₆H₁₃) | 14 - 40 | Signals for the remaining carbons of the heptyl chain. |
Specialized NMR Techniques (e.g., 31P NMR for intermediates)
While not directly applicable to the final product "Benzene, [(1-chloroheptyl)thio]-" itself, specialized NMR techniques are crucial in studying its synthesis. For instance, if the synthesis involves organometallic catalysts, ³¹P NMR can be used to identify and characterize phosphorus-containing ligands and intermediates in the catalytic cycle. nih.gov The study of sulfur-containing compounds can be challenging. While ³³S NMR exists, it is often of limited utility due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which leads to very broad signals. mdpi.comhuji.ac.il
Mass Spectrometry (MS) for Compositional and Structural Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. docbrown.info
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. bohrium.com For "Benzene, [(1-chloroheptyl)thio]-" (C₁₃H₁₉ClS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine and sulfur would be confirmed by their characteristic isotopic patterns.
Interactive Data Table: Predicted HRMS Data for Benzene, [(1-chloroheptyl)thio]-
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₁₃H₁₉ClS | 242.0896 |
| [M+H]⁺ | C₁₃H₂₀ClS | 243.0974 |
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique suitable for relatively non-polar and thermally stable compounds like aryl alkyl sulfides. taylorandfrancis.com In APCI-MS, the analyte is typically protonated to form the [M+H]⁺ ion, or in some cases, a radical cation [M]⁺ may be observed. nih.govnih.govacs.org This technique is less prone to in-source fragmentation compared to harder ionization methods, often resulting in a clear molecular ion peak which is crucial for determining the molecular weight. The choice of solvent can influence the ionization mechanism in APCI. nih.govacs.org For "Benzene, [(1-chloroheptyl)thio]-," APCI would be an effective method to generate ions for mass analysis with minimal fragmentation, complementing the data obtained from HRMS.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While Benzene, [(1-chloroheptyl)thio]- is likely a liquid at room temperature (by analogy to thioanisole (B89551), m.p. -15 °C), it could potentially be crystallized at low temperatures for analysis. wikipedia.orgchemicalbook.com
If a single crystal were obtained, X-ray diffraction would reveal the conformation of the chloroheptyl chain in the solid state, the orientation of the phenyl group relative to the thioether linkage, and how the molecules pack together in the crystal lattice. The presence of both a polar C-Cl bond and a relatively nonpolar hydrocarbon chain could lead to complex packing arrangements. Structural data from related compounds, such as 2-butylthioindole, provide a reference for the expected bond geometries around the sulfur atom. acs.org The analysis of other halogenated organic molecules has also been successfully performed using this technique. nih.gov
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Expected Value/Range | Basis for Estimation |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for organic molecules. |
| C-S Bond Length | 1.75 - 1.82 Å | Typical for alkyl-aryl thioethers. acs.org |
| C-Cl Bond Length | 1.76 - 1.81 Å | Typical for secondary chloroalkanes. |
| C-S-C Bond Angle | 99 - 105° | Based on structures of related thioethers. |
| Intermolecular Interactions | van der Waals forces, potential weak C-H···Cl or C-H···π interactions | Expected based on the functional groups present. |
Vibrational Spectroscopy (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending, rocking).
For Benzene, [(1-chloroheptyl)thio]-, the FT-IR spectrum would be a composite of signals from the aromatic ring, the thioether linkage, and the chloroalkyl chain. By comparing the spectrum to that of simpler analogs like thioanisole (methyl phenyl sulfide), specific assignments can be made. researchgate.net The spectrum would clearly show aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and the characteristic "fingerprint" region below 1600 cm⁻¹ containing C=C ring stretches, C-H bends, and the C-S and C-Cl stretching vibrations. researchgate.net
Interactive Data Table: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |
| 2950 - 2850 | C-H Stretch | Aliphatic (Heptyl) | Strong |
| 1585, 1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1090 | S-CH₃ Rocking (in thioanisole) | Thioether Linkage | Medium-Weak researchgate.net |
| 750 - 690 | C-Cl Stretch | Chloroalkane | Medium-Strong |
| 700 - 600 | C-S Stretch | Thioether | Weak-Medium |
| 770-730 & 710-690 | C-H Out-of-plane Bend | Monosubstituted Benzene | Strong |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique exclusively for the detection and characterization of species with one or more unpaired electrons, such as free radicals. libretexts.org While Benzene, [(1-chloroheptyl)thio]- is not itself a radical, it can be converted into a radical cation, [C₆H₅S(R)Cl]⁺•, through one-electron oxidation. This process could occur electrochemically or through reaction with a chemical oxidant.
The resulting radical cation would be centered primarily on the sulfur atom, which has a non-bonding lone pair of electrons. rsc.org The ESR spectrum would provide information about the electronic environment of this unpaired electron. The spectrum's g-value would be characteristic of a sulfur-centered radical. Furthermore, the unpaired electron would interact with the magnetic nuclei of nearby atoms (hyperfine coupling), such as the protons on the phenyl ring and, most significantly, the single proton on the α-carbon of the chloroheptyl chain. This would split the ESR signal into a complex pattern of lines, providing structural information about the radical species. Studies on thiophenol and related thiophene (B33073) radicals provide a basis for predicting these parameters. acs.orgacs.org
Interactive Data Table: Hypothetical ESR Parameters for the Radical Cation
| Parameter | Predicted Value/Range | Description |
| g-value | 2.005 - 2.008 | Typical for organic sulfur-centered radicals. acs.orgacs.org |
| Hyperfine Coupling (α-H) | aH ≈ 1.0 - 1.5 mT | Coupling to the single proton on the carbon bonded to sulfur. |
| Hyperfine Coupling (ortho-H) | aH ≈ 0.3 - 0.5 mT | Coupling to the two protons in the ortho positions of the phenyl ring. |
| Hyperfine Coupling (para-H) | aH ≈ 0.3 - 0.5 mT | Coupling to the single proton in the para position of the phenyl ring. |
| Hyperfine Coupling (meta-H) | aH < 0.1 mT | Coupling to the two protons in the meta positions (often unresolved). |
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Property Assessment
Electrochemical methods like Cyclic Voltammetry (CV) are used to study the redox properties of a compound, determining the potentials at which it can be oxidized or reduced. For Benzene, [(1-chloroheptyl)thio]-, the primary electrochemical process of interest is the oxidation of the electron-rich thioether group. rsc.org
A cyclic voltammogram would likely show an irreversible oxidation wave corresponding to the removal of an electron from the sulfur atom to form the radical cation discussed previously. This radical cation is typically unstable and quickly reacts, for instance, with residual water, to form the corresponding sulfoxide (B87167). A second, higher-potential oxidation wave might be observed, corresponding to the oxidation of the sulfoxide to the sulfone. wikipedia.org These oxidation potentials are a measure of how easily the compound gives up electrons and are influenced by the electronic nature of the attached groups. The development of electrochemical methods for organosulfur compounds is an active area of research. rsc.org
Interactive Data Table: Predicted Electrochemical Properties
| Process | Estimated Potential (V vs. Ag/AgCl) | Notes |
| Sulfide (B99878) → Sulfoxide | +1.0 to +1.5 V | Irreversible oxidation peak. The potential is comparable to other alkyl aryl sulfides. rsc.org |
| Sulfoxide → Sulfone | > +1.8 V | A second, higher-potential irreversible oxidation. |
| Reduction | Not expected within typical solvent windows | The phenyl and chloroalkane groups are difficult to reduce. |
UV-Visible Spectrophotometry for Kinetic and Reaction Monitoring
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The phenylthio- moiety in Benzene, [(1-chloroheptyl)thio]- acts as a chromophore. Its UV-Vis spectrum is expected to be very similar to that of thioanisole, showing characteristic absorption bands related to π→π* transitions within the benzene ring, which are modified by the sulfur substituent. researchgate.netresearchgate.net
Beyond simple characterization, UV-Vis spectrophotometry is a powerful tool for monitoring reaction kinetics. truman.edu For example, the oxidation of the thioether to a sulfoxide results in a change in the electronic structure of the chromophore, leading to a change in the UV-Vis spectrum. researchgate.netnih.gov By monitoring the decrease in absorbance at a wavelength specific to the starting material or the increase in absorbance at a wavelength specific to the product, the rate of the reaction can be determined. This allows for the calculation of rate constants and the study of reaction mechanisms. nih.gov
Interactive Data Table: Predicted UV-Visible Spectrophotometry Data
| Parameter | Expected Value/Range | Basis for Estimation |
| Solvent | Acetonitrile or Methanol (B129727) | Common solvents for UV-Vis analysis. |
| λmax 1 | ~255 nm | Corresponds to the primary π→π* transition of the phenylthio- chromophore, analogous to thioanisole. researchgate.net |
| λmax 2 | ~280 nm | A weaker, longer-wavelength absorption band, also characteristic of thioanisole. researchgate.net |
| Molar Absorptivity (ε) at λmax 1 | ~7,000 - 10,000 M⁻¹cm⁻¹ | Estimated from data for thioanisole. |
| Kinetic Monitoring | Decrease in absorbance at ~255 nm | Would be used to track the consumption of Benzene, [(1-chloroheptyl)thio]- during an oxidation reaction. researchgate.netnih.gov |
Q & A
Q. What are the recommended synthetic routes for Benzene, [(1-chloroheptyl)thio]-?
Methodological Answer: A common approach involves nucleophilic substitution, where a thiolate anion reacts with 1-chloroheptane. For example:
- Step 1: Generate the thiolate ion by deprotonating benzenethiol (C₆H₅SH) with a base like NaH.
- Step 2: React the thiolate with 1-chloroheptane under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Key Considerations: Monitor reaction progress using TLC. Yields may vary with steric effects; longer alkyl chains (e.g., heptyl) require extended reaction times .
Example Optimization Table:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 24 | 65 |
| K₂CO₃ | Acetone | 60 | 48 | 45 |
Q. How can the structure of Benzene, [(1-chloroheptyl)thio]- be characterized spectroscopically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect a singlet for the aromatic protons (δ 7.2–7.4 ppm) and multiplet signals for the heptyl chain (δ 1.2–1.6 ppm for CH₂ groups, δ 3.5 ppm for SCH₂).
-
¹³C NMR: Aromatic carbons (δ 125–130 ppm), sulfur-bound CH₂ (δ 35–40 ppm), and terminal CH₂Cl (δ 45 ppm).
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 246 (C₁₃H₁₉ClS⁺) and fragment ions from cleavage at the S–C bond (e.g., C₇H₁₄Cl⁺ at m/z 149) .
- Infrared (IR): Key stretches include C–S (650–700 cm⁻¹) and C–Cl (550–600 cm⁻¹).
Reference Data Table (Expected ¹H NMR Peaks):
Proton Environment Chemical Shift (δ, ppm) Multiplicity Aromatic (C₆H₅) 7.2–7.4 Singlet SCH₂ 3.5 Triplet CH₂Cl 3.2 Triplet
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for thioether derivatives like Benzene, [(1-chloroheptyl)thio]-?
Methodological Answer: Contradictions often arise from solvent polarity, catalysts, or competing reaction pathways. To address this:
- Control Experiments: Systematically vary solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. KOH), and temperatures.
- Kinetic Studies: Use in-situ FTIR or GC-MS to track intermediate formation and rate constants.
- Computational Modeling: Compare DFT-calculated activation energies for competing pathways (e.g., SN2 vs. radical mechanisms). Example Case: A study on chlorinated thioethers showed that polar solvents favor SN2 pathways, while nonpolar solvents promote radical side reactions .
Q. How can researchers analyze the stability of Benzene, [(1-chloroheptyl)thio]- under varying environmental conditions?
Methodological Answer: Design accelerated degradation studies:
- Thermal Stability: Heat samples at 40–100°C and monitor decomposition via HPLC or GC-MS.
- Photolytic Stability: Expose to UV light (λ = 254 nm) and track degradation products (e.g., disulfides or benzene derivatives).
- Hydrolytic Stability: Test in buffers (pH 2–12) at 25°C and 50°C; quantify residual compound using calibrated LC-MS. Key Finding: Chlorinated thioethers are prone to hydrolysis under alkaline conditions (pH > 10), forming benzenethiol and heptanol .
Q. What computational methods are suitable for predicting the electronic properties of Benzene, [(1-chloroheptyl)thio]-?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate:
- HOMO-LUMO gaps (indicative of reactivity).
- Partial charges on sulfur and chlorine atoms (to predict nucleophilic/electrophilic sites).
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
